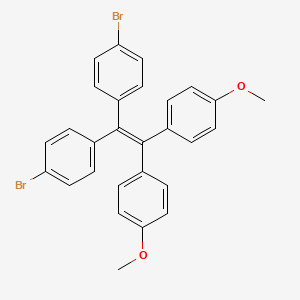
2-Methyl-7-(1-naphthyl)indene
Vue d'ensemble
Description
2-Methyl-7-(1-naphthyl)indene is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-7-(1-naphthyl)indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-7-(1-naphthyl)indene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization and Material Synthesis
- Polymer Synthesis : 2-Methyl-7-(1-naphthyl)indene and related compounds are utilized in polymer synthesis. For instance, Uenishi et al. (2002) described the synthesis of stereoregular and optically active poly[{methyl(1-naphthyl)silylene}(o-phenylene)methylene] through platinum-catalyzed ring-opening polymerization of a related compound (Uenishi, Imae, Shirakawa, & Kawakami, 2002).
Chemical Reactions and Mechanisms
- Stereochemical Investigations : Research has explored the stereoselectivity of reactions involving compounds similar to 2-Methyl-7-(1-naphthyl)indene. Nishimura, Furukawa, and Kawabata (1970) studied the stereoselectivity of reactions involving indene, demonstrating specific isomer formations (Nishimura, Furukawa, & Kawabata, 1970).
Astrophysical and Combustion Studies
- Astrophysics and Combustion : The formation mechanisms of compounds like naphthalene and indene, which are structurally related to 2-Methyl-7-(1-naphthyl)indene, are significant in both astrophysical and combustion contexts. Mebel, Landera, and Kaiser (2017) discussed these mechanisms, highlighting their dependence on temperature and pressure (Mebel, Landera, & Kaiser, 2017).
Photochemical Reactions
- Photochemical Applications : The photochemical properties of related naphthalene compounds are explored for their potential in various applications. Urdabayev and Popik (2004) investigated the Wolff rearrangement of a diazonaphthoquinone induced by nonresonant two-photon absorption, showcasing a method relevant to photoresist technology (Urdabayev & Popik, 2004).
Combustion and PAH Formation
- Combustion Processes and PAH Formation : Research by Zhao et al. (2019) focused on the formation of polycyclic aromatic hydrocarbons (PAHs) through high-temperature reactions, relevant to understanding combustion processes and environmental pollution (Zhao, Prendergast, Kaiser, Xu, Ablikim, Lu, Ahmed, Oleinikov, Azyazov, Howlader, & Wnuk, 2019).
Organic Synthesis
- Organic Synthesis : The synthesis of various naphthalene derivatives, including those structurally similar to 2-Methyl-7-(1-naphthyl)indene, has implications in organic synthesis and pharmaceutical development. Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).
Environmental Chemistry
- Environmental and Microbial Chemistry : Annweiler et al. (2000) studied the anaerobic degradation of 2-methylnaphthalene, showcasing the environmental and microbial aspects of compounds related to 2-Methyl-7-(1-naphthyl)indene (Annweiler, Materna, Safinowski, Kappler, Richnow, Michaelis, & Meckenstock, 2000).
Catalysis and Aroma Chemistry
- Catalysis and Aroma Synthesis : The role of 2-Methyl-7-(1-naphthyl)indene derivatives in catalysis and aroma synthesis was explored by Climent, Velty, and Corma (2002). They synthesized a compound with blossom orange scent via acetalization reaction, emphasizing the potential in fragrance and flavor industries (Climent, Velty, & Corma, 2002).
Propriétés
IUPAC Name |
1-(2-methyl-3H-inden-4-yl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSMDEGMFQYKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473217 | |
| Record name | 2-Methyl-7-(1-naphthyl)indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(1-naphthyl)indene | |
CAS RN |
154380-68-4 | |
| Record name | 2-Methyl-7-(1-naphthyl)indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


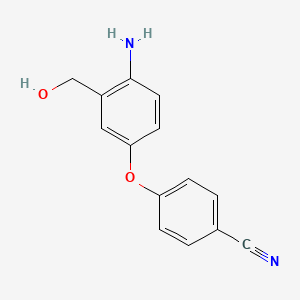




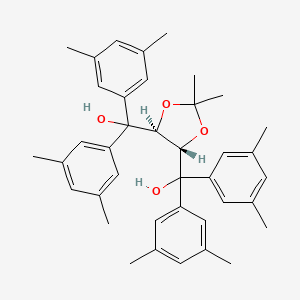
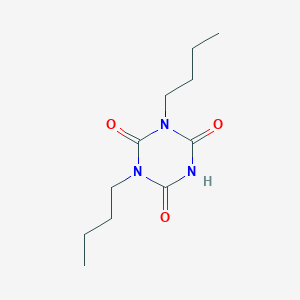
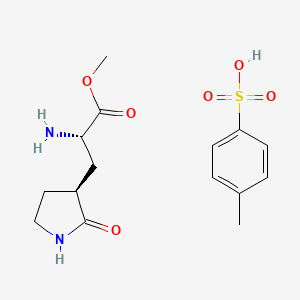
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
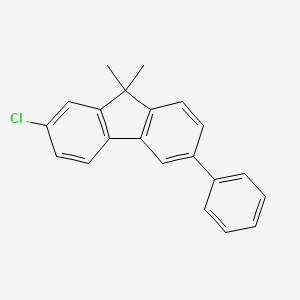
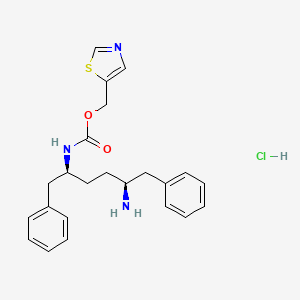
![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
